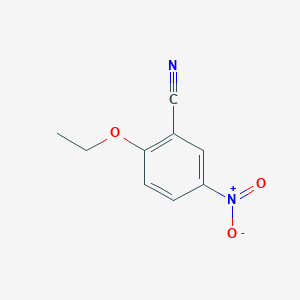

2-Ethoxy-5-nitrobenzonitrile

概要

説明

2-Ethoxy-5-nitrobenzonitrile is an organic compound with the molecular formula C9H8N2O3. It is a derivative of benzonitrile, characterized by the presence of an ethoxy group at the second position and a nitro group at the fifth position on the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.

準備方法

Synthetic Routes and Reaction Conditions

2-Ethoxy-5-nitrobenzonitrile can be synthesized through several methods. One common route involves the nitration of 2-ethoxybenzonitrile. The nitration process typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-purity this compound.

化学反応の分析

Nucleophilic Substitution Reactions

The ethoxy group at the 2-position undergoes substitution under basic or nucleophilic conditions. For example:

-

Reaction with Sodium Ethoxide :

In dioxane, treatment with NaOEt replaces the ethoxy group with other nucleophiles. A study demonstrated that 2-(3-cyanopropoxy)-5-nitrobenzonitrile reacted with NaOEt to yield 2-ethoxy-5-nitrobenzonitrile (51% yield) via S2 displacement .

| Substrate | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 2-(3-Cyanopropoxy)-5-nitrobenzonitrile | NaOEt, dioxane, 2 h, 25°C | This compound | 51% |

Reduction Reactions

The nitro group (-NO) can be selectively reduced to an amine (-NH) under catalytic hydrogenation or using metal-based reagents:

-

Catalytic Hydrogenation :

Hydrogen gas with Pd/C reduces the nitro group to an amine, forming 2-ethoxy-5-aminobenzonitrile . This intermediate is critical in pharmaceutical synthesis. -

Metal Hydrides :

NaBH or LiAlH in polar solvents (e.g., THF) also achieve reduction, though competing side reactions may occur.

Electrophilic Aromatic Substitution (EAS)

-

Nitration :

Further nitration under HNO/HSO yields 2-ethoxy-3,5-dinitrobenzonitrile but requires precise temperature control (−10°C) to avoid over-nitration.

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO/HSO, −10°C | 2-Ethoxy-3,5-dinitrobenzonitrile | 60–70% |

Coupling Reactions

The nitrile (-CN) group participates in cross-coupling reactions:

-

Suzuki-Miyaura Coupling :

Palladium catalysts (Pd(PPh)) enable coupling with aryl boronic acids to form biaryl nitriles, useful in material science.

Hydrolysis Reactions

Under acidic or basic conditions, the nitrile group hydrolyzes to a carboxylic acid or amide:

-

Acidic Hydrolysis :

Concentrated HCl at reflux converts the nitrile to 2-ethoxy-5-nitrobenzoic acid . -

Basic Hydrolysis :

KOH in aqueous ethanol yields the corresponding amide intermediate .

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acidic Hydrolysis | HCl (conc.), reflux, 4–6 h | 2-Ethoxy-5-nitrobenzoic acid | 97.7% |

Photochemical Reactivity

The nitro group enables photorelease mechanisms. For example, UV irradiation in methanol releases methanol via formation of cyclic intermediates like 1,3-dihydrobenzisoxazolols .

Key Mechanistic Insights

-

Nitro Group Activation : The -NO group deactivates the aromatic ring, favoring meta-substitution in EAS but complicating nucleophilic pathways.

-

Ethoxy Group Lability : The ethoxy group’s steric and electronic profile makes it susceptible to displacement under basic conditions .

Comparative Reactivity Table

科学的研究の応用

Organic Synthesis

2-Ethoxy-5-nitrobenzonitrile serves as a versatile intermediate in the synthesis of more complex organic molecules. It can participate in various chemical reactions, including:

- Nucleophilic Substitution : The electron-withdrawing nitro group enhances the reactivity of the compound, facilitating nucleophilic attacks.

- Reduction Reactions : The nitro group can be reduced to an amino group, enabling further chemical transformations.

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Nucleophilic Substitution | Substitution at the benzene ring | Amino derivatives |

| Reduction | Conversion of nitro to amino groups | Amino derivatives |

| Coupling Reactions | Formation of biaryl compounds | Various biaryl compounds |

Pharmaceutical Applications

The compound has been investigated for its potential use in pharmaceuticals, particularly due to its structural features that may confer biological activity. Notably, derivatives of benzonitrile have shown promise in treating parasitic infections.

- Anthelmintic Activity : Related compounds have been documented to exhibit high anthelmintic activity against parasites such as Haemonchus contortus and Fasciola hepatica at non-toxic dosages in domestic animals . This suggests that this compound and its derivatives could be explored for similar therapeutic applications.

Case Study: Anthelmintic Activity

In a study on benzonitrile derivatives, it was found that certain compounds demonstrated effective control over helminth infestations in livestock, leading to significant economic benefits for farmers through improved animal health and productivity.

Material Science

In material science, this compound is utilized in the development of novel materials with specific electronic or optical properties. Its unique chemical structure allows it to be incorporated into polymers or other materials that require enhanced performance characteristics.

- Optoelectronic Materials : The compound can be integrated into polymer matrices to create materials suitable for applications in sensors and displays.

Table 2: Applications in Material Science

| Application Area | Description |

|---|---|

| Optoelectronic Devices | Used in developing sensors and display technologies |

| Polymer Chemistry | Acts as a building block for functional polymers |

作用機序

The mechanism of action of 2-ethoxy-5-nitrobenzonitrile depends on the specific application and the target molecule it interacts with. In general, the nitro group can participate in redox reactions, while the nitrile group can act as a ligand in coordination chemistry. The ethoxy group provides additional reactivity and can influence the compound’s solubility and interaction with other molecules.

類似化合物との比較

Similar Compounds

2-Ethoxybenzonitrile: Lacks the nitro group, making it less reactive in certain chemical reactions.

5-Nitrobenzonitrile: Lacks the ethoxy group, affecting its solubility and reactivity.

2-Methoxy-5-nitrobenzonitrile: Similar structure but with a methoxy group instead of an ethoxy group, leading to differences in reactivity and physical properties.

Uniqueness

2-Ethoxy-5-nitrobenzonitrile is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of both the ethoxy and nitro groups allows for a wide range of chemical transformations, making it a valuable compound in synthetic chemistry and research applications.

生物活性

2-Ethoxy-5-nitrobenzonitrile (C9H8N2O3) is an organic compound characterized by an ethoxy group at the 2-position and a nitro group at the 5-position of the benzene ring. This unique structural arrangement contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C9H8N2O3

- Molecular Weight : 180.17 g/mol

- CAS Number : 29669-41-8

The compound's functional groups provide a balance of reactivity and stability, allowing it to participate in various chemical reactions, including reduction, substitution, and oxidation.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In studies examining its efficacy against various bacterial strains, it has demonstrated potential as an antibacterial agent. The nitro group is believed to play a crucial role in this activity by undergoing bioreduction to form reactive intermediates that can disrupt bacterial cell functions.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that derivatives of nitro compounds, including this compound, can induce apoptosis in cancer cells. The mechanism involves the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways .

Case Study: Anticancer Efficacy

A notable study explored the cytotoxic effects of this compound on human cancer cell lines. Results indicated that the compound effectively inhibited cell proliferation at micromolar concentrations, suggesting its potential as a lead compound in cancer therapeutics .

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets such as enzymes and receptors. The nitro group can undergo redox reactions, while the nitrile group may act as a ligand in coordination chemistry. The ethoxy group enhances the compound's solubility and reactivity with biological macromolecules .

Summary of Biological Activities

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 2-Ethoxybenzonitrile | Lacks nitro group; less reactive | Limited biological activity |

| 5-Nitrobenzonitrile | Lacks ethoxy group; affects solubility | Moderate antibacterial effects |

| 2-Methoxy-5-nitrobenzonitrile | Similar structure; different reactivity | Varies based on substitution |

特性

IUPAC Name |

2-ethoxy-5-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-2-14-9-4-3-8(11(12)13)5-7(9)6-10/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNHGKWZNRFNTDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。